3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride
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Overview
Description
3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₁ClO₃S and a molecular weight of 198.67 g/mol . This compound is primarily used in research and industrial applications due to its unique reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride typically involves the reaction of 3,3-Dimethyl-4-oxobutan-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to control the exothermic nature of the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, LC-MS, and UPLC, to confirm its purity and specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3-Dimethyl-4-oxobutane-1-sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Scientific Research Applications
3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the final product, such as a sulfonamide or sulfonate ester. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different steric properties.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different electronic properties.
p-Toluenesulfonyl chloride: Another aromatic sulfonyl chloride with a methyl group that affects its reactivity.
Uniqueness
3,3-Dimethyl-4-oxobutane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which provides distinct steric and electronic properties compared to simpler or aromatic sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C6H11ClO3S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
3,3-dimethyl-4-oxobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(2,5-8)3-4-11(7,9)10/h5H,3-4H2,1-2H3 |
InChI Key |
GDRLIOIVQFBOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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